molecular formula C20H24O5 B12326997 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein

5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein

Cat. No.: B12326997
M. Wt: 344.4 g/mol
InChI Key: XCFGHLSFKCCNFX-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one, also known as 3’-Dimethylallylgenistein, is a naturally occurring isoflavone. Isoflavones are a class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one typically involves the use of starting materials such as genistein and dimethylallyl bromide. The reaction conditions often include the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the dimethylallyl group is introduced to the genistein molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of isoflavones and their derivatives.

    Biology: The compound has been studied for its antioxidant properties and its potential to modulate biological pathways.

    Medicine: Research has explored its potential as an anti-cancer agent, particularly in hormone-related cancers such as breast and prostate cancer.

    Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Genistein: The parent compound of 3’-Dimethylallylgenistein, known for its estrogenic activity and antioxidant properties.

    Daidzein: Another isoflavone with similar biological activities but lacking the dimethylallyl group.

    Biochanin A: An O-methylated isoflavone with similar antioxidant and estrogenic properties.

Uniqueness

The presence of the dimethylallyl group in 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one enhances its lipophilicity and may improve its bioavailability and interaction with biological membranes compared to its parent compound, genistein .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O5/c1-11(2)3-4-13-7-12(5-6-16(13)22)15-10-25-18-9-14(21)8-17(23)19(18)20(15)24/h3,5-7,10,14,17-19,21-23H,4,8-9H2,1-2H3

InChI Key

XCFGHLSFKCCNFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O)C

Origin of Product

United States

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